molecular formula C43H58N4O12 B12375691 Rifampicin-d11

Rifampicin-d11

Cat. No.: B12375691
M. Wt: 834.0 g/mol
InChI Key: JQXXHWHPUNPDRT-AYKQFCLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. The deuterium labeling in Rifampicin-d11 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifampicin-d11 typically involves the deuteration of Rifampicin. One common method is the continuous flow synthesis starting from rifamycin S and tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield . The reaction conditions include the use of 1-amino-4-methyl piperazine and tetrahydrofuran as solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its efficiency and cost-effectiveness. This method reduces the consumption of expensive reagents like 1-amino-4-methyl piperazine and improves the overall yield .

Chemical Reactions Analysis

Types of Reactions

Rifampicin-d11 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form rifampin quinone.

    Reduction: Reduction reactions can convert this compound to its reduced form.

    Substitution: Substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines.

Major Products

    Oxidation: Rifampin quinone.

    Reduction: Reduced this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rifampicin-d11 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Comparison with Similar Compounds

Rifampicin-d11 belongs to the class of rifamycin antibiotics, which also includes:

Uniqueness

The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it unique compared to its non-deuterated counterparts .

Properties

Molecular Formula

C43H58N4O12

Molecular Weight

834.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[2,2,3,3,5,5,6,6-octadeuterio-4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3,15D2,16D2,17D2,18D2

InChI Key

JQXXHWHPUNPDRT-AYKQFCLGSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C([2H])([2H])[2H])([2H])[2H])([2H])[2H])/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])[2H]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C

Origin of Product

United States

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